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molecular formula C2H4O2<br>HCOOCH3<br>C2H4O2 B043022 Methyl formate CAS No. 107-31-3

Methyl formate

Cat. No. B043022
M. Wt: 60.05 g/mol
InChI Key: TZIHFWKZFHZASV-UHFFFAOYSA-N
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Patent
US08889905B2

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
Quantity
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Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH:20]([OH:22])=[O:21].[CH3:23]O>O>[CH2:14]([N:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:20]([O:22][CH3:23])=[O:21]

Inputs

Step One
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Smiles
C(=O)O
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Smiles
CO
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O
Step Two
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Smiles
C(CCCCC)N(CCCCCC)CCCCCC
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Smiles
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Smiles
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Smiles
C(CCCCC)N(CCCCCC)CCCCCC
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( 8 )
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C(CCCCC)N(CCCCCC)CCCCCC
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was operated at 110° C.
CUSTOM
Type
CUSTOM
Details
was likewise operated at 110° C.
CUSTOM
Type
CUSTOM
Details
was operated at 110° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Name
Type
product
Smiles
C(=O)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08889905B2

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
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0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
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( 8 )
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Reaction Step 17

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH:20]([OH:22])=[O:21].[CH3:23]O>O>[CH2:14]([N:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:20]([O:22][CH3:23])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
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0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Step Three
Name
( 8b )
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Smiles
Step Four
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Smiles
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Smiles
C(CCCCC)N(CCCCCC)CCCCCC
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( 8 )
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A3
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Smiles
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Smiles
C(CCCCC)N(CCCCCC)CCCCCC
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Smiles
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Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was operated at 110° C.
CUSTOM
Type
CUSTOM
Details
was likewise operated at 110° C.
CUSTOM
Type
CUSTOM
Details
was operated at 110° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Name
Type
product
Smiles
C(=O)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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